molecular formula C7H12O2 B072382 5-(Prop-1-en-2-yl)-1,3-dioxane CAS No. 1122-57-2

5-(Prop-1-en-2-yl)-1,3-dioxane

Cat. No.: B072382
CAS No.: 1122-57-2
M. Wt: 128.17 g/mol
InChI Key: QQGJPZKGFLTKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Prop-1-en-2-yl)-1,3-dioxane is a specialty organic compound belonging to the class of substituted 1,3-dioxanes. This structure is characterized by a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions, providing distinct electronic and steric properties valuable in synthetic chemistry. Primary Research Applications and Value Carbonyl Protecting Group: A key application is serving as a robust protective group for aldehydes and ketones. The 1,3-dioxane structure can be formed from a carbonyl group and is stable under a wide range of conditions, including basic environments and exposure to nucleophiles, but can be selectively removed under mild acidic hydrolysis . Versatile Synthetic Intermediate: The isopropenyl substituent at the 5-position offers a reactive handle for further chemical transformations. This functional group can participate in polymerization, addition reactions, and serve as a precursor for introducing other moieties, making the compound a valuable building block in constructing more complex molecular architectures . Mechanism of Action In its role as a protecting group, the carbonyl group of an aldehyde or ketone undergoes a reversible acid-catalyzed acetalization reaction with 1,3-propanediol to form the 1,3-dioxane ring . This process masks the electrophilic carbonyl carbon, protecting it from undesired reactions during subsequent synthetic steps. The stability of the 1,3-dioxane ring is superior to that of its five-membered analog (1,3-dioxolane), making it particularly useful in multi-step synthesis . Deprotection is achieved through acid-catalyzed transacetalization or hydrolysis, regenerating the original carbonyl compound. Handling and Stability This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and handle the compound using appropriate personal protective equipment within a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1122-57-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-prop-1-en-2-yl-1,3-dioxane

InChI

InChI=1S/C7H12O2/c1-6(2)7-3-8-5-9-4-7/h7H,1,3-5H2,2H3

InChI Key

QQGJPZKGFLTKJL-UHFFFAOYSA-N

SMILES

CC(=C)C1COCOC1

Canonical SMILES

CC(=C)C1COCOC1

Origin of Product

United States

Acetalization of a Pre Formed Diol:an Alternative Strategy Involves the Synthesis of the Corresponding Diol, 2 Prop 1 En 2 Yl Propane 1,3 Diol, Followed by Cyclization. This Two Step Approach Separates the C C Bond Formation from the Heterocycle Formation. the Diol Can Be Synthesized Through Various Methods, and is Subsequently Reacted with a Formaldehyde Equivalent E.g., Paraformaldehyde, Dimethoxymethane in the Presence of an Acid Catalyst Like P Toluenesulfonic Acid Ptsa to Form the Desired 5 Substituted 1,3 Dioxane.organic Chemistry.orgijapbc.comthis Method Offers Excellent Control over the Final Structure As the Substituent is Already in Place Prior to Dioxane Formation.

Metal-Catalyzed Approaches in the Synthesis of 5-Substituted 1,3-Dioxanes

While traditional methods rely on acid catalysis, modern organic synthesis has increasingly turned to metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance. acs.orgrsc.org Various metals, including palladium, copper, and zirconium, have been employed in the synthesis of substituted 1,3-dioxanes. organic-chemistry.orgtandfonline.comccspublishing.org.cn

A notable example is the copper-catalyzed three-component reaction for the synthesis of 5-substituted 1,3-dioxane-4,6-dione (B14002328) derivatives. ccspublishing.org.cnsioc-journal.cnresearchgate.net In this approach, an aldehyde, a 1,3-dioxane-4,6-dione (a derivative of Meldrum's acid), and an alkyne react in the presence of a copper catalyst. The reaction proceeds through an initial Knoevenagel condensation followed by a conjugate addition of a copper acetylide intermediate. researchgate.net This methodology allows for the efficient construction of complex C5-substituted dioxane scaffolds.

Palladium catalysis is also a powerful tool for C-C bond formation. acs.orgrsc.org For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted to introduce an isopropenyl group or other substituents at the C5 position of a pre-functionalized dioxane ring.

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Cu(OAc)₂·H₂O/CuThree-component reactionAldehydes, 2,2-pentylidene-1,3-dioxane-4,6-dione, Arylacetylenes5-(1-Aryl-3-arylprop-2-ynyl)-1,3-dioxane-4,6-diones ccspublishing.org.cnsioc-journal.cn
Cu(OAc)₂·H₂O/Na-D-isoascorbateThree-component reactionAraldehydes, 2,2-butylidene-1,3-dioxane-4,6-dione, Arylethynes5-(1-Aryl-3-arylprop-2-yn-1-yl)-1,3-dioxane-4,6-diones researchgate.net
ZrCl₄AcetalizationCarbonyl compounds, 1,3-propanediol1,3-Dioxanes organic-chemistry.org
Pd(acac)₂/BrettPhosDenitrative Mizoroki–HeckNitroarenes, Buta-1,3-dienes1,4-Diaryl-1,3-butadienes acs.org

This table highlights various metal-catalyzed reactions relevant to the synthesis of substituted dioxanes and related structures.

Multicomponent Reaction Strategies Towards Dioxane-Containing Scaffolds

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single operation to form a product that contains portions of all the starting materials. nih.govarkat-usa.org These reactions are prized for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. tandfonline.comnih.gov

Several MCRs have been developed to produce complex heterocyclic systems that incorporate a 1,3-dioxane (B1201747) ring. For example, a four-component reaction involving aromatic aldehydes, 1,3-dioxane-4,6-dione, arylamines, and acetone (B3395972) has been reported for the synthesis of dispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] derivatives. arkat-usa.org This process proceeds through a cascade of Knoevenagel condensation, Michael addition, and Diels-Alder reactions. arkat-usa.org

Another powerful example is a one-pot, pseudo-six-component synthesis that yields complex spiro[1,3-dioxane-quinoline] derivatives from benzaldehydes, benzylamines, and Meldrum's acid. nih.gov These strategies showcase the power of MCRs to build intricate molecular architectures based on the 1,3-dioxane scaffold in a single, efficient step.

Reaction Name/TypeComponentsResulting ScaffoldReference
Four-component reactionAromatic aldehydes, 1,3-dioxane-4,6-dione, Arylamines, AcetoneDispiro[tetrahydroquinoline-bis(1,3-dioxane-4,6-dione)] arkat-usa.org
Pseudo-six-component reactionBenzaldehydes, Benzylamines, Meldrum's acidSpiro[ nih.govclockss.orgdioxane-5,6′-quinoline] nih.gov
Tandem Knoevenagel/Michael additionAromatic aldehydes, 1,3-dioxane-4,6-dione5,5-(Phenylmethylene)bis(1,3-dioxane-4,6-dione) clockss.org
Three-component reactionAldehydes, 2,2-pentylidene-1,3-dioxane-4,6-dione, Arylacetylene5-Substituted-1,3-dioxane-4,6-diones ccspublishing.org.cnsioc-journal.cn

This table illustrates the diversity of multicomponent reactions used to generate complex dioxane-containing molecules.

Conformational Analysis and Stereochemistry of 5 Prop 1 En 2 Yl 1,3 Dioxane

Fundamental Principles of Conformational Equilibria in Six-Membered Heterocycles

Six-membered rings, such as cyclohexane (B81311) and its heterocyclic analogs, are not planar. libretexts.org They adopt puckered conformations to alleviate angle and torsional strain. The most stable conformation is typically the chair form. libretexts.orgyoutube.com In this conformation, the substituents can occupy two distinct positions: axial (perpendicular to the ring's approximate plane) and equatorial (in the approximate plane of the ring).

These chair conformations are not static and can interconvert through a process called ring inversion. youtube.com During this process, axial substituents become equatorial and vice versa. The equilibrium between the two chair conformers is determined by the relative energies of the substituents in the axial and equatorial positions. Generally, bulkier groups prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial steric interactions. libretexts.org

The introduction of heteroatoms, like the oxygen atoms in a 1,3-dioxane (B1201747) ring, alters the geometry and conformational energetics compared to cyclohexane. youtube.com The C-O bond lengths are shorter than C-C bonds, and the presence of lone pairs on the oxygen atoms introduces additional stereoelectronic effects. thieme-connect.depsu.edunih.gov

Preferred Ring Conformations and Energy Profiles of 1,3-Dioxanes

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation. thieme-connect.de However, the energy barrier for ring inversion and the relative energies of other conformations, such as the twist-boat, are influenced by the two oxygen atoms. Computational studies have shown the chair conformer of 1,3-dioxane to be significantly more stable than the twist conformers. researchgate.net The energy difference between the chair and the 2,5-twist conformer has been calculated to be in the range of 4.67–5.19 kcal/mol. researchgate.net

The presence of substituents on the 1,3-dioxane ring further influences the conformational equilibrium. The energetic preference of a substituent for the equatorial position is quantified by its A-value (conformational free energy). For many substituents, these values have been determined through experimental techniques like NMR spectroscopy and theoretical calculations. epa.govresearchgate.net

ConformerRelative Energy (kcal/mol)Reference
Chair0.0 researchgate.net
2,5-Twist4.67 - 5.19 researchgate.net
1,4-Twist~1.0 - 1.36 (higher than 2,5-twist) researchgate.net

Stereochemical Influence of the C5-Isopropenyl Substituent on Ring Geometry

The isopropenyl group at the C5 position of the 1,3-dioxane ring introduces specific steric and electronic factors that modulate the ring's conformation. The preference of the isopropenyl group for an equatorial or axial position is a result of the interplay between its size and stereoelectronic interactions with the dioxane ring.

The anomeric effect is a crucial stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dioxanes) to favor an axial orientation. rsc.orgnih.gov This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair on an adjacent oxygen atom and the antibonding orbital (σ*) of the C-substituent bond. rsc.orgnih.gov While the classic anomeric effect pertains to the C2 position, related stereoelectronic interactions influence the entire ring.

The conformational preference of a substituent at the C5 position is primarily governed by steric interactions. Generally, a substituent will favor the equatorial position to avoid steric clashes with the axial hydrogens or other groups at the C2, C4, and C6 positions. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the equatorial chair conformer is typically the most stable. epa.govresearchgate.net

The isopropenyl group, with its sp2 hybridized carbons and associated pi-system, presents a unique set of non-bonded interactions. The planar nature of the vinyl group will influence how it orients itself relative to the dioxane ring to minimize steric hindrance. The preference for an equatorial position would be expected to minimize these non-bonded interactions.

Interaction TypeDescriptionConsequence
1,3-Diaxial Interactions Steric repulsion between an axial substituent at C5 and axial hydrogens/substituents at C2, C4, and C6.Destabilizes the axial conformation of the C5 substituent.
Gauche Interactions Steric interactions between substituents on adjacent carbons. An equatorial C5 substituent experiences gauche interactions with the C4 and C6 ring atoms and their substituents.Contributes to the overall conformational energy.
Stereoelectronic Interactions Overlap between oxygen lone pairs and antibonding orbitals of C-C and C-H bonds at the C5 position.Can stabilize certain conformations, influencing bond lengths and angles. researchgate.netacs.orgnih.govacs.org

Isomerism in 5-(Prop-1-en-2-yl)-1,3-dioxane Derivatives: Elucidation and Control

The synthesis of this compound and its derivatives can lead to the formation of different isomers, including constitutional isomers and stereoisomers (diastereomers and enantiomers). The elucidation of the specific isomer formed and the control of the stereochemical outcome are critical aspects of its chemistry.

The reaction conditions used to form the 1,3-dioxane ring, typically the acid-catalyzed condensation of a 1,3-diol with a carbonyl compound, can influence the ratio of isomers produced. thieme-connect.de For derivatives with multiple chiral centers, the formation of diastereomers is common. These diastereomers will have different physical and chemical properties, allowing for their separation and characterization by techniques such as NMR spectroscopy and X-ray crystallography. journals.co.za

The control of stereochemistry can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or by taking advantage of thermodynamic and kinetic control of the reaction. For example, equilibration of a mixture of diastereomers under acidic conditions can lead to the thermodynamically most stable isomer. psu.eduacs.org The study of such equilibria provides valuable information about the conformational preferences of the substituents. psu.eduacs.org

Spectroscopic and Crystallographic Characterization of 5 Prop 1 En 2 Yl 1,3 Dioxane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the characterization of 5-(prop-1-en-2-yl)-1,3-dioxane, offering granular information about its structural and stereochemical features. researchgate.netresearchgate.net Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within the molecule and elucidation of its conformational preferences. researchgate.netresearchgate.net

Proton NMR (¹H NMR) spectroscopy of 1,3-dioxane (B1201747) derivatives provides key data through chemical shifts and spin-spin coupling constants, which are sensitive to the electronic environment and spatial orientation of the protons. docbrown.infonih.gov For the parent 1,3-dioxane, protons are found in three distinct chemical environments, leading to a predictable integration ratio in the ¹H NMR spectrum. docbrown.info The introduction of a 5-(prop-1-en-2-yl) substituent introduces additional signals and complexities to the spectrum.

In substituted 1,3-dioxanes, the protons on the heterocyclic ring exhibit characteristic chemical shifts. The axial and equatorial protons at C4 and C6 are diastereotopic and thus have different chemical shifts. Similarly, the protons on the substituent, including the vinyl and methyl protons of the prop-1-en-2-yl group, will have distinct resonances.

The coupling constants (J-values) between adjacent protons are particularly informative for stereochemical assignments. researchgate.net The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the determination of the relative orientation of substituents on the 1,3-dioxane ring. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Substituted 1,3-Dioxane Derivative This table presents hypothetical data for illustrative purposes, as specific data for this compound was not available in the search results.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2ax4.60d11.5
H-2eq4.85d4.5
H-4ax, H-6ax3.70dd12.0, 5.0
H-4eq, H-6eq4.10dd5.0, 2.5
H-52.50m-
Vinyl H4.95s-
Vinyl H4.80s-
Methyl H1.75s-

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.infochemguide.co.uk The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms. In 1,3-dioxanes, the carbons of the ring and the substituent will have characteristic resonances.

The chemical shifts of the C4/C6 and C5 carbons in the 1,3-dioxane ring are particularly sensitive to the orientation of substituents. For instance, an axial substituent at C5 will cause a shielding (upfield shift) of the C5 carbon and a deshielding (downfield shift) of the C4 and C6 carbons compared to an equatorial substituent. This "gamma-gauche" effect is a powerful tool for stereochemical assignment. organicchemistrydata.org The chemical shifts of the carbons in the prop-1-en-2-yl group (quaternary, methylene, and methyl carbons) provide further confirmation of the structure. acs.org

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 1,3-Dioxanes This table presents hypothetical data for illustrative purposes, as specific data for this compound was not available in the search results.

CarbonChemical Shift (δ, ppm) - Equatorial IsomerChemical Shift (δ, ppm) - Axial Isomer
C-294.093.5
C-4, C-667.065.0
C-542.038.0
C (quat, vinyl)145.0144.5
CH₂ (vinyl)112.0112.5
CH₃ (methyl)22.021.8

1,3-Dioxane rings are not static; they undergo conformational interconversion, primarily between two chair forms. rsc.org Dynamic NMR (DNMR) spectroscopy is a technique used to study these conformational changes. nih.govunibo.it By monitoring the NMR spectrum at different temperatures, the rate of interconversion can be determined.

At low temperatures, the interconversion is slow on the NMR timescale, and separate signals may be observed for the axial and equatorial protons of a given conformer. As the temperature is raised, the rate of interconversion increases, leading to coalescence of these signals into a single, time-averaged signal. The temperature at which coalescence occurs, along with the chemical shift difference between the exchanging sites, can be used to calculate the free energy of activation (ΔG‡) for the conformational change. nih.gov These studies provide valuable thermodynamic data about the stability of different conformers and the energy barriers between them. researchgate.net

Vibrational Spectroscopy (Infrared) for Functional Group Identification

No specific experimental infrared spectral data for this compound was found in the searched resources. A theoretical analysis of expected absorption bands would include:

C-H stretching (alkane/alkene): Around 2850-3100 cm⁻¹

C=C stretching (alkene): Around 1640-1680 cm⁻¹

C-O stretching (dioxane ring): Strong absorptions in the 1000-1200 cm⁻¹ region.

X-ray Crystallography for Definitive Solid-State Structural Determination

No published X-ray crystallographic data for this compound could be retrieved. The determination of crystal system, space group, and unit cell parameters requires experimental single-crystal X-ray diffraction analysis, which does not appear to be available in the public domain for this specific compound.

Reactivity and Reaction Mechanisms of 5 Prop 1 En 2 Yl 1,3 Dioxane

Chemical Stability and Acid-Catalyzed Lability of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is a cyclic acetal (B89532), a structural motif that confers a distinct profile of chemical stability. Generally, 1,3-dioxanes are robust under neutral, basic, and many oxidative and reductive conditions. thieme-connect.de This stability makes them excellent protecting groups for 1,3-diols and carbonyl compounds in multistep organic syntheses. thieme-connect.deorganic-chemistry.org Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize steric strain. thieme-connect.de

However, the defining characteristic of the 1,3-dioxane ring is its lability under acidic conditions. thieme-connect.de The presence of a Brønsted or Lewis acid catalyzes the hydrolysis of the acetal back to its constituent carbonyl compound and 1,3-diol. organic-chemistry.orgoup.com The mechanism of this hydrolysis is generally accepted to be an A1-type mechanism, which involves a rapid, reversible protonation of one of the ring oxygen atoms, followed by a rate-determining unimolecular cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion intermediate. oup.com This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the final hydrolysis products. oup.com

The rate of acid-catalyzed hydrolysis is significantly influenced by substituents on the ring. For instance, studies on 2,2-diaryl-1,3-dioxanes have shown that electron-donating groups on the aryl rings accelerate the reaction by stabilizing the positive charge on the intermediate oxocarbenium ion. oup.com The relative rate of hydrolysis for cyclic acetals also depends on the ring size, with five-membered 1,3-dioxolanes generally hydrolyzing faster than six-membered 1,3-dioxanes. cdnsciencepub.comharvard.edu

Regioselective Ring-Opening Reactions of 1,3-Dioxane Derivatives

Beyond simple hydrolysis, the acid-catalyzed cleavage of 1,3-dioxane rings can be performed regioselectively, which is a powerful tool in synthetic chemistry, particularly in the field of carbohydrates. ugent.beepa.gov The outcome of the ring-opening reaction—that is, which of the two C–O bonds is cleaved—can be controlled by the choice of reagents and reaction conditions, leading to the formation of specific mono-protected 1,3-diols. ugent.beresearchgate.net

Reductive ring-opening reactions are particularly common. The choice of Lewis acid and hydride source determines the regioselectivity, which is often governed by a combination of steric and electronic factors. Two main mechanistic pathways are considered:

SN2-type hydride attack: This mechanism involves the coordination of a Lewis acid to one of the oxygen atoms, followed by nucleophilic attack of a hydride ion on the adjacent carbon atom. This pathway is generally favored by reagents like NaBHCN-TFA.

Oxocarbenium ion intermediate: This pathway involves the formation of a cyclic oxocarbenium ion, which is then attacked by a hydride. The regioselectivity is determined by the site of hydride attack, which can be influenced by steric hindrance and the stability of the resulting product. Reagents like diisobutylaluminium hydride (DIBALH) and the combination of lithium aluminum hydride and aluminum trichloride (B1173362) (LiAlH₄-AlCl₃) often operate through this mechanism. researchgate.net

The regioselectivity of these reactions in substituted 1,3-dioxanes, such as the commonly used 4,6-O-benzylidene acetals of pyranosides, has been extensively studied. For example, reduction with DIBALH typically results in the formation of an axial O-benzyl ether at the position where the oxygen is less sterically hindered, while reduction with LiAlH₄-AlCl₃ can lead to the formation of the benzyl (B1604629) ether at the more hindered position. researchgate.net This difference in selectivity is attributed to the ability of different Lewis acids to coordinate in a bidentate or monodentate fashion, influencing the stability and accessibility of the intermediate species. researchgate.net

Reagent SystemTypical RegioselectivityMechanistic Notes
DIBALHCleavage at the less hindered oxygen, yielding an alcohol at the more hindered position. researchgate.netProceeds via an oxocarbenium ion intermediate; attack is sterically controlled. researchgate.net
LiAlH₄/AlCl₃Often cleaves to give the ether at the more sterically hindered oxygen. researchgate.netThe strong Lewis acid (AlCl₃) favors the formation of a stable oxocarbenium ion, and regioselectivity can be influenced by chelation. researchgate.net
NaBH₃CN/TFACan provide opposite regioselectivity to DIBALH.Believed to proceed via an SN2-type mechanism on a protonated or Lewis acid-activated acetal.
Et₃SiH/Lewis AcidSelectivity is dependent on the substrate and the Lewis acid used.Can favor formation of the ether at either the more or less hindered position depending on conditions. researchgate.net

Chemical Transformations Involving the 5-(Prop-1-en-2-yl) Unsaturated Moiety

The isopropenyl group (prop-1-en-2-yl) is an alkene, and as such, it undergoes the characteristic reactions of a carbon-carbon double bond.

The π-bond of the isopropenyl group is electron-rich, making it nucleophilic and susceptible to attack by electrophiles. chemistrysteps.comlibretexts.org This initiates an electrophilic addition reaction, where an electrophile adds to the double bond, forming a carbocation intermediate, which is then captured by a nucleophile. libretexts.orgsavemyexams.com In the case of 5-(prop-1-en-2-yl)-1,3-dioxane, the addition of an electrophile (E⁺) to the terminal carbon of the double bond would generate a more stable tertiary carbocation adjacent to the dioxane ring. This carbocation would then be attacked by a nucleophile (Nu⁻).

The double bond can also participate in radical addition reactions. libretexts.org A radical species can add to the alkene to form a new, more stable carbon-centered radical, which can then propagate a chain reaction or be quenched. mdpi.com For instance, radical addition to the terminal carbon of the isopropenyl group would yield a stable tertiary radical. Such reactions can be initiated by radical initiators or via photoredox catalysis. libretexts.orgmdpi.com The presence of the dioxane ring's oxygen atoms could potentially influence these reactions through electronic effects or by participating in side reactions, such as hydrogen atom abstraction from the dioxane ring itself under certain conditions. epa.gov

The vinyl group is a key participant in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. msu.edu These reactions are often highly stereospecific and are not typically affected by catalysts or changes in solvent polarity. msu.edu

Diels-Alder Reaction: The isopropenyl group can act as a dienophile in [4+2] cycloaddition reactions with a suitable diene. The reactivity of the dienophile can be influenced by the electronic properties of the substituent, in this case, the 1,3-dioxane ring.

Ene Reaction: The isopropenyl group can participate as an "ene" component in an ene reaction, which involves the reaction of an alkene having an allylic hydrogen with a compound containing a multiple bond (the "enophile").

Cope and Claisen Rearrangements: If the molecule were modified to contain a 1,5-diene system, it could undergo a ugent.beugent.be-sigmatropic rearrangement known as the Cope rearrangement. msu.edu Similarly, if an allyl ether were formed involving the dioxane structure, a Claisen rearrangement could be possible.

The specific application of these reactions to this compound itself is not widely documented, but the reactivity pattern is inferred from the known behavior of similar vinyl-substituted cyclic compounds. core.ac.ukresearchgate.net

The methyl group of the isopropenyl moiety contains allylic C-H bonds, which are weaker than typical sp³ C-H bonds and are susceptible to functionalization. Transition metal catalysis has emerged as a powerful strategy for the selective functionalization of such allylic positions. nih.govcore.ac.uk For example, palladium-catalyzed reactions can achieve allylic C-H amination or alkylation. core.ac.ukoup.com These reactions typically proceed through the formation of a π-allyl-metal intermediate, followed by nucleophilic attack. This approach allows for the introduction of new functional groups at the allylic position without affecting the double bond or the dioxane ring, providing a pathway to more complex molecular architectures. nih.gov

Utility as a Protecting Group in Multi-Step Organic Syntheses

The 1,3-dioxane functional group is widely employed as a protecting group for 1,3-diols. ugent.beuh.edu The formation of the this compound would arise from the protection of a 1,3-diol (2-(prop-1-en-2-yl)propane-1,3-diol) with a carbonyl compound or its equivalent.

The key features that make the 1,3-dioxane group a useful protecting group are:

Ease of Formation: They are readily formed by the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. organic-chemistry.org

Stability: They are stable to a wide range of reaction conditions, including basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents. thieme-connect.de

Ease of Removal: They can be deprotected under mild acidic conditions, typically through hydrolysis with aqueous acid. oup.comuh.edu

This orthogonal stability allows for selective chemical modifications on other parts of a molecule while the 1,3-diol is masked. Furthermore, as discussed in section 5.2, the ability to perform regioselective reductive ring-opening of substituted 1,3-dioxanes (like benzylidene acetals) adds another layer of synthetic utility, allowing for the differentiation of two hydroxyl groups that were initially protected together. ugent.beresearchgate.net

Computational and Theoretical Investigations of 5 Prop 1 En 2 Yl 1,3 Dioxane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone for investigating the properties of 5-(prop-1-en-2-yl)-1,3-dioxane at the atomic level. These methods allow for the detailed exploration of the molecule's potential energy surface, revealing the preferred spatial arrangements of its atoms and the distribution of electrons.

The conformational landscape of this compound is complex due to the flexibility of the 1,3-dioxane (B1201747) ring and the rotational freedom of the prop-1-en-2-yl substituent. Density Functional Theory (DFT) and ab initio methods are powerful tools for elucidating the geometries and relative energies of the different possible conformers. researchgate.netepa.gov

DFT methods, such as those employing the B3LYP functional, and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are commonly used to optimize the geometry of the various conformers. science.govresearchgate.net For substituted 1,3-dioxanes, the chair conformation is generally the most stable. researchgate.netpleiades.online The substituent at the C5 position can adopt either an axial or an equatorial orientation.

Table 1: Common Quantum Chemical Methods for Conformational Analysis

Method Description Basis Set Example
Density Functional Theory (DFT) A method of electronic structure calculation that uses the electron density to determine the energy of the system. 6-31G(d) epa.gov
Ab Initio Methods A class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. 6-311++G(d,p) researchgate.net
Hartree-Fock (HF) A fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. 6-31G(d) epa.gov

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | 6-31G(d) pleiades.online |

The choice of basis set, such as the Pople-style 6-31G(d) or more extensive sets like aug-cc-pVTZ, is critical for obtaining accurate results. epa.govresearchgate.net These calculations provide key information on bond lengths, bond angles, and dihedral angles that define the shape of each conformer.

Quantum chemical studies on 5-substituted 1,3-dioxanes have shown that the potential energy surface features several minima corresponding to different conformers. researchgate.net The primary conformers are the equatorial and axial chair forms. Besides the chair conformers, twist-boat conformations also represent local minima on the potential energy surface, though they are generally higher in energy. researchgate.net

For this compound, the equatorial conformer is expected to be more stable than the axial conformer due to reduced steric hindrance. The bulky prop-1-en-2-yl group would experience significant 1,3-diaxial interactions with the axial hydrogen atoms at C2 and C4/C6 in the axial position. Quantum-chemical studies on analogous 5-alkyl-1,3-dioxanes have quantified these energy differences. researchgate.net The relative energies of the conformers determine their population at a given temperature, which can be estimated using the Boltzmann distribution.

Table 2: Calculated Relative Energies of 5-substituted 1,3-dioxane Conformers (Illustrative)

Substituent (R) Conformer Relative Energy (kcal/mol) Reference
Ethyl Equatorial Chair 0.0 researchgate.net
Axial Chair 1.0 researchgate.net
2,5-Twist 5.3 researchgate.net
1,4-Twist 8.7 researchgate.net
Isopropyl Equatorial Chair 0.0 researchgate.net
Axial Chair 1.1 researchgate.net
2,5-Twist 4.9 researchgate.net

These calculations also allow for the determination of the energy barriers for the interconversion between these conformers, for instance, the chair-to-twist-boat-to-chair inversion pathway. researchgate.net

Studies of Intramolecular Interactions and Stereoelectronic Effects

The conformation and reactivity of this compound are significantly influenced by intramolecular interactions and stereoelectronic effects. wikipedia.org These effects arise from the spatial arrangement of orbitals and the interactions between them.

In the 1,3-dioxane ring, stereoelectronic effects such as the anomeric effect and hyperconjugation play a crucial role. researchgate.netrsc.org The anomeric effect, typically associated with substituents at the C2 position, involves the interaction of a lone pair on an oxygen atom with an adjacent antibonding σ* orbital. While the classical anomeric effect is not present for a C5 substituent, related hyperconjugative interactions are still important.

For instance, interactions between the C-H or C-C bonds of the prop-1-en-2-yl substituent and the antibonding orbitals of the C-O bonds in the ring (σ → σ*) can influence the conformational preference and bond lengths. Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions and their energetic contributions. euroasiajournal.org These analyses can reveal stabilizing donor-acceptor interactions that depend on the relative orientation of the orbitals in space. wikipedia.org

Mechanistic Insights from Computational Reaction Pathway Analysis

For example, the acid-catalyzed hydrolysis of the 1,3-dioxane ring can be studied computationally. Such studies would involve modeling the protonation of one of the oxygen atoms, followed by ring opening to form a carbocation intermediate. The subsequent reaction with water to yield the final products can also be modeled. DFT calculations can provide the activation energies for each step, allowing for a comparison of different possible mechanistic pathways and predicting the regioselectivity of the ring opening. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this includes the prediction of NMR chemical shifts, coupling constants, and vibrational frequencies (IR and Raman). researchgate.net

Computational methods can calculate the magnetic shielding tensors of the nuclei, which are then converted to NMR chemical shifts. mdpi.comnih.gov Similarly, spin-spin coupling constants can be computed, providing detailed information about the connectivity and stereochemistry of the molecule. researchgate.net The calculated NMR parameters for the different conformers can be averaged based on their calculated populations to obtain a theoretical spectrum that can be directly compared to an experimental one.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. researchgate.net These calculated frequencies correspond to the vibrational modes of the molecule and can be used to assign the peaks in an experimental IR or Raman spectrum. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computational model and the predicted molecular structure. acs.org

Table 3: List of Compounds Mentioned

Compound Name
This compound
5-Ethyl-1,3-dioxane

Broader Research Applications and Future Directions in 1,3 Dioxane Chemistry

Role as Versatile Building Blocks in Complex Molecule Synthesis

The 1,3-dioxane (B1201747) moiety is a key synthetic intermediate in the construction of complex molecules, including natural products and their analogues. thieme-connect.de The rigid chair-like conformation of the 1,3-dioxane ring provides a predictable stereochemical platform, influencing the orientation of substituents and guiding the stereochemical outcome of subsequent reactions. This conformational stability has been extensively studied and reviewed. thieme-connect.de

One of the primary functions of the 1,3-dioxane unit is the protection of 1,3-diols and carbonyl compounds. thieme-connect.de This strategy is fundamental in multi-step syntheses where specific functional groups need to be shielded from reaction conditions. The formation of a 1,3-dioxane is a straightforward process, typically involving the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. thieme-connect.de The resulting dioxane is stable under a variety of conditions, including basic, oxidative, and reductive environments, yet can be readily removed under acidic conditions. thieme-connect.de

Beyond their role as protecting groups, 1,3-dioxanes are valuable chiral building blocks. Chiral 1,3-dioxanes, often derived from readily available chiral starting materials, can be used to introduce stereocenters into a target molecule with a high degree of control. For instance, the synthesis of the C11–N26 fragment of the antibiotic griseoviridin (B1245102) utilized a substituted 1,3-dioxane to establish the desired stereochemistry. nih.gov

The isopropenyl group in 5-(prop-1-en-2-yl)-1,3-dioxane offers a reactive handle for further chemical transformations. This double bond can participate in a wide range of reactions, such as additions, oxidations, and polymerizations, allowing for the elaboration of the molecule into more complex structures.

Advancement of Stereoselective Synthetic Strategies

The stereochemical control offered by the 1,3-dioxane ring has been instrumental in the development of advanced stereoselective synthetic methods. The predictable conformation of the ring allows for diastereoselective reactions at substituents attached to the dioxane core.

For example, the decarboxylation of 5,5-dicarboxy-2-isopropyl-1,3-dioxane has been shown to proceed with a high degree of stereoselectivity, influenced by the solvent and the base used. acs.org Similarly, the synthesis of substituted 1,3-dioxanes from 1,3-diacetylbenzene (B146489) has been studied to understand the factors controlling cis-trans isomerism and the conformational equilibrium of the resulting heterocycles. molaid.com

Furthermore, 1,3-dioxan-5-ones have been employed in stereoselective annelation reactions to produce bridged bicyclic systems with complete stereocontrol. rsc.org These reactions take advantage of the conformational biases of the 1,3-dioxane ring to direct the approach of reagents. The development of such stereoselective transformations is crucial for the efficient synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

The synthesis of substituted 5-hydroxy-1,3-dioxanes has been achieved through a three-step strategy that allows for complete control of substitution at the C-2 and C-5 positions, with stereoselective reduction of the ketone providing access to either the cis or trans diastereomer. osti.gov

Design of Novel Scaffolds for Chemical Biology Research

The 1,3-dioxane scaffold has emerged as a valuable template for the design of novel molecules with biological activity. Its ability to present substituents in a well-defined three-dimensional arrangement makes it an attractive core for creating libraries of diverse compounds for screening in chemical biology and drug discovery. nih.gov

A notable example is the development of 1,3-dioxane-based compounds as potent and selective agonists for the 5-HT1A receptor, which have shown anxiolytic, antidepressant, and anti-nociceptive activity in vivo. nih.govmostwiedzy.pl In these compounds, the 1,3-dioxane ring serves as a rigid scaffold to orient the pharmacophoric groups correctly for binding to the receptor.

Furthermore, libraries of 1,3-dioxanes have been synthesized using split-pool methods to generate a large number of diverse compounds for high-throughput screening. epa.gov This approach has led to the discovery of new molecular probes for studying biological processes. The synthesis of 1,3-dioxane-2-carboxylic acid derivatives as PPARα/γ dual agonists further highlights the utility of this scaffold in medicinal chemistry. evitachem.com The isopropenyl group of this compound could be functionalized to attach various pharmacophores, making it a potentially useful building block in the design of such bioactive scaffolds.

The interaction of isoprene (B109036) with various oxygen-containing compounds, including aldehydes, can lead to the formation of substituted 1,3-dioxanes, some of which are being explored as potential fuel additives. doi.org

Exploration of New Reactivity and Selectivity in Catalytic Systems

The 1,3-dioxane ring can participate in and be formed through various catalytic reactions, contributing to the exploration of new reactivity and selectivity. The Prins reaction, the primary route to 1,3-dioxanes, is a classic example of an acid-catalyzed process. bohrium.com Research continues to focus on developing more efficient and selective catalysts for this reaction, including solid acid catalysts and ionic liquids. bohrium.comacs.orgresearchgate.net

For instance, the Prins condensation of isobutylene (B52900) with formaldehyde (B43269) over silica-supported silicotungstic acid catalysts has been investigated to optimize the synthesis of isoprene, a key industrial chemical. bohrium.comresearchgate.net These studies explore the relationship between the catalyst's acidity and its activity and selectivity.

The hydrogenation of substituted 5-acyl-1,3-dioxanes in the presence of various metal-containing catalysts has been studied to synthesize heterocyclic alcohols. researchgate.net These reactions demonstrate the transformation of the 1,3-dioxane ring system under catalytic conditions.

The catalytic interaction of 1,3-dioxanes with diazo compounds in the presence of rhodium catalysts leads to the formation of 1,4-dioxepanes through carbene insertion into the C(2)-O bond, showcasing novel reactivity of the dioxane ring. lookchemmall.com

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of 1,3-dioxanes has significantly contributed to our fundamental understanding of heterocyclic chemistry. The conformational analysis of the 1,3-dioxane ring, with its preference for a chair conformation and the influence of substituents on this equilibrium, is a classic topic in stereochemistry. thieme-connect.de

The synthesis and reactions of 1,3-dioxanes provide a rich platform for investigating reaction mechanisms and stereoelectronic effects. For example, the study of the acid-catalyzed isomerization of substituted 1,3-dioxanes has provided insights into the stability of different isomers and the factors that govern their interconversion. journals.co.za

The synthesis of novel 1,3-dioxolane (B20135) and 1,3-dioxane derivatives and their evaluation as modulators of multidrug resistance in cancer cells contribute to the understanding of structure-activity relationships in medicinal chemistry. nih.gov Furthermore, the synthesis of deuterated 1,3-dioxanes serves as a tool for mechanistic studies and for the development of deuterated drug analogues with potentially improved pharmacokinetic properties.

The exploration of the Prins reaction under various conditions and with different catalysts continues to expand our knowledge of this important carbon-carbon and carbon-oxygen bond-forming reaction. bohrium.combohrium.comrcsi.scienceacs.orgresearchgate.net

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 5-substituted 1,3-dioxanes, such as 5-(Prop-1-en-2-yl)-1,3-dioxane?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of carbonyl compounds with diols (e.g., 1,3-propanediol). For example, toluenesulfonic acid in refluxing toluene with a Dean-Stark apparatus facilitates water removal, improving yield . Grignard reagents can also be used to introduce substituents, as demonstrated in the reaction of 2-(2-bromoethyl)-1,3-dioxane with ketone adducts . Advanced protocols may employ bidentate phosphine-assisted methylenation for regioselective propene group introduction .

Q. What spectroscopic and crystallographic methods are employed to characterize 1,3-dioxane derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : Proton and carbon NMR identify substituent patterns and regiochemistry. For example, 1H^1H NMR of 5-(Prop-1-en-2-yl) derivatives shows characteristic vinyl proton signals (δ 5.05–5.30 ppm) .
  • X-ray Crystallography : SHELXL refines crystal structures by modeling thermal displacement parameters and resolving disorder. For instance, the (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane-4,6-dione structure was resolved to R=0.055R = 0.055 using SHELX . Visualization tools like Mercury CSD 2.0 aid in analyzing packing patterns and intermolecular interactions .

Q. What role do 1,3-dioxane derivatives play in medicinal chemistry research?

  • Methodological Answer : These derivatives serve as intermediates in drug synthesis. For example, this compound moieties are used in hypoxia PET probes like [18F]DiFA, synthesized via nucleophilic fluorination and acidic deprotection . They also act as scaffolds for enzyme inhibitors, leveraging their stereoelectronic properties to modulate binding interactions .

Advanced Research Questions

Q. How can computational methods like DFT be applied to study the thermal decomposition mechanisms of nitro-substituted 1,3-dioxanes?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies and transition states. For 5-nitro-5-R-1,3-dioxanes, simulations reveal a two-step mechanism: (i) nitro group isomerization to a nitrite intermediate and (ii) homolytic cleavage releasing NOx_x. Comparing computed vs. experimental Arrhenius parameters validates proposed pathways . Challenges include accurately modeling solvent effects and non-covalent interactions in the gas phase.

Q. What challenges arise in refining the crystal structures of 1,3-dioxane derivatives using SHELXL, and how can they be addressed?

  • Methodological Answer : Key challenges include:

  • Disorder : Flexible substituents (e.g., propene groups) may require multi-position modeling. SHELXL's PART instruction partitions occupancy .
  • Twinned Data : High-resolution data (e.g., <1.0 Å) improves refinement, but twin laws (e.g., -h, -k, -l) must be identified via the Hooft parameter .
  • Hydrogen Bonding : Mercury CSD's Materials Module identifies packing motifs (e.g., C–H···O interactions) to guide restraint application .

Q. How does the substitution pattern on the 1,3-dioxane ring influence its reactivity in organic synthesis?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at C5 increase ring strain, accelerating ring-opening reactions (e.g., nucleophilic attack at C2) .
  • Steric Effects : Bulky groups (e.g., phenyl at C4) hinder axial attack, favoring equatorial reaction pathways. This was observed in the synthesis of 5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one, where steric shielding directed ketone formation .
  • Conformational Flexibility : Chair-to-boat transitions modulate reactivity. MD simulations show that 5-ethyl substituents stabilize chair conformers, reducing ring-opening rates .

Q. What strategies optimize reaction conditions for synthesizing 1,3-dioxane derivatives with high regioselectivity?

  • Methodological Answer :

  • Catalyst Selection : Brønsted acids (e.g., toluenesulfonic acid) favor cyclization over polymerization . Lewis acids (e.g., BF3_3·OEt2_2) enhance electrophilicity of carbonyl groups .
  • Solvent Effects : Polar aprotic solvents (e.g., dioxane) stabilize transition states in SN2 mechanisms, as seen in nucleophilic fluorinations .
  • Temperature Control : Low temperatures (-78°C) suppress side reactions during Grignard additions, improving yields to >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.